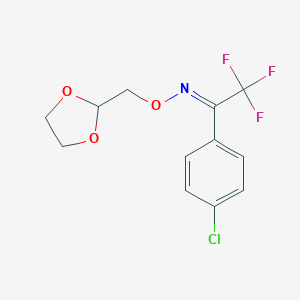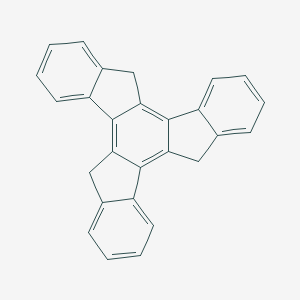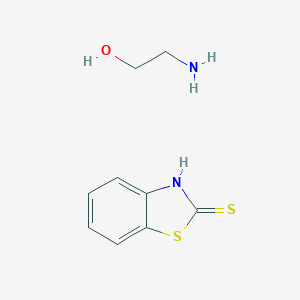
Fluxofenim
Overview
Description
Fluxofenim is a chemical compound primarily used as a herbicide safener. Herbicide safeners are agents that protect crops from the potentially harmful effects of herbicides without reducing the herbicide’s effectiveness against weeds. This compound is particularly effective in safeguarding cereal crops like wheat and sorghum from injury caused by herbicides such as metolachlor and pyroxasulfone .
Mechanism of Action
Target of Action
Fluxofenim is primarily used as a herbicide safener . Its main targets are the plants that it protects from the harmful effects of certain herbicides . Specifically, it is applied to wheat seeds to protect them from the VLCFA-inhibiting herbicides S-metolachlor, dimethenamid-P, and pyroxasulfone .
Mode of Action
The mode of action of this compound involves enhancing the metabolism of the herbicide . It interacts with its targets by inducing genes and proteins involved in detoxification reactions, such as glutathione S-transferases (GSTs) and cytochrome P450s . This interaction results in an increased tolerance of the plant to the herbicide, thereby reducing crop injury .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the plant detoxifying mechanism at the herbicide . This includes massive increases in the expression and activity of GSTs and cytochrome P450s . Interestingly, several upregulated transcripts are similar to genes involved in the biosynthesis and recycling/catabolism of dhurrin, an important chemical defense compound .
Pharmacokinetics
This suggests that it is absorbed by the plant and distributed throughout its tissues. The metabolism of this compound likely involves its role in enhancing the metabolism of the herbicide .
Result of Action
The result of this compound’s action is an increased tolerance of the plant to certain herbicides . It increases the biomass of varieties treated with S-metolachlor or dimethenamid-P herbicides and one variety treated with pyroxasulfone . Additionally, this compound at 0.36 g ai kg −1 seed increased GST activity in certain wheat varieties by up to 58% .
Biochemical Analysis
Biochemical Properties
Fluxofenim plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including glutathione S-transferases (GSTs) and cytochrome P450s (P450s) . These interactions are crucial for the detoxification reactions that protect crops from herbicide injury . This compound induces the expression of these detoxification enzymes, leading to an increase in their activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing genes and proteins involved in detoxification reactions . This induction can lead to changes in cell signaling pathways and gene expression . For instance, this compound treatment has been observed to upregulate the expression of AUX-related and JA-related genes, and increase the expression of SA-related genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. This compound binds to enzymes like GSTs and P450s, leading to their activation . This activation enhances the metabolism of the herbicide, reducing its toxicity . Furthermore, this compound influences changes in gene expression, which contributes to its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For instance, this compound treatment has been observed to increase GST activity in certain wheat varieties .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like GSTs and P450s, which are crucial for its detoxification mechanism . The compound could also influence metabolic flux or metabolite levels, although specific studies on this aspect are currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. While specific transporters or binding proteins for this compound are not yet fully identified, its distribution is likely influenced by its interactions with enzymes like GSTs and P450s .
Subcellular Localization
Given its role in detoxification reactions, it is likely that this compound interacts with enzymes in specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluxofenim can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of specific oxime ethers with chloroacetanilides under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to ensure consistency and quality. The process is optimized for yield and efficiency, often involving multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Fluxofenim undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Fluxofenim has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of herbicide safeners and their interactions with herbicides.
Biology: this compound is employed in research to understand its effects on plant physiology and biochemistry, particularly its role in enhancing crop tolerance to herbicides.
Medicine: While not directly used in medicine, this compound’s mechanisms can provide insights into detoxification processes that may have medical relevance.
Industry: In agriculture, this compound is used to protect crops from herbicide damage, thereby improving crop yields and reducing losses
Comparison with Similar Compounds
Similar Compounds
- Cyometrinil
- Oxabetrinil
- Flurazole
Uniqueness of Fluxofenim
This compound is unique in its ability to protect a wide range of cereal crops from various herbicides without causing significant crop injury. Its effectiveness in enhancing the activity of detoxifying enzymes sets it apart from other safeners, making it a valuable tool in agricultural weed management .
This compound’s versatility and effectiveness make it a crucial component in modern agriculture, ensuring crop safety and improving yields.
Properties
CAS No. |
88485-37-4 |
|---|---|
Molecular Formula |
C12H11ClF3NO3 |
Molecular Weight |
309.67 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine |
InChI |
InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2/b17-11- |
InChI Key |
UKSLKNUCVPZQCQ-BOPFTXTBSA-N |
SMILES |
C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F |
Isomeric SMILES |
C1COC(O1)CO/N=C(/C2=CC=C(C=C2)Cl)\C(F)(F)F |
Canonical SMILES |
C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F |
Key on ui other cas no. |
88485-37-4 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
solubility |
9.69e-05 M |
Synonyms |
ETHANONE, 1-(4-CHLOROPHENYL)-2,2,2-TRIFLUORO, O-(1,3-DIOXOLAN-2-YLMETHYL)OXIME |
vapor_pressure |
2.85e-04 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluxofenim protect cereal crops from herbicide injury?
A1: this compound acts as a herbicide safener, primarily by inducing the expression of detoxification enzymes in plants, particularly glutathione S-transferases (GSTs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These enzymes catalyze the conjugation of glutathione to herbicides, making them more water-soluble and easier for the plant to detoxify. This process helps protect the crop from the damaging effects of certain herbicides while allowing the herbicide to remain effective against weeds.
Q2: Which specific herbicides does this compound offer protection against?
A2: Research shows that this compound effectively protects cereal crops, such as sorghum and wheat, against injury caused by chloroacetamide herbicides, including S-metolachlor, dimethenamid-P, alachlor, and metolachlor. [, , , , , , , , ] It can also enhance the detoxification of other herbicides like pyroxasulfone, terbuthylazine, and butachlor. [, , ]
Q3: Does this compound provide the same level of protection to all plant species?
A3: No, this compound primarily protects monocot species, such as sorghum, wheat, and maize. [, , , , , , ] While it can induce GST expression in dicots like Arabidopsis, it doesn't confer the same level of herbicide tolerance. This selective protection may be due to differences in the localization and types of GSTs induced in monocots versus dicots. []
Q4: Besides GSTs, are other detoxification mechanisms involved in this compound-mediated protection?
A4: Yes, transcriptome analysis in sorghum treated with this compound revealed the upregulation of other detoxification-related genes besides GSTs. [] These include genes encoding cytochrome P450s and UDP-dependent glucosyltransferases (UGTs). [] This suggests that this compound might activate multiple pathways involved in xenobiotic detoxification in plants.
Q5: How does this compound impact glutathione levels in plants?
A5: Research suggests that this compound doesn't significantly affect glutathione levels in plants. [] Instead, it enhances the activity and expression of GSTs, which utilize glutathione for herbicide detoxification.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C11H8ClF3O3N and a molecular weight of 291.64 g/mol.
Q7: How is this compound typically applied to crops?
A7: this compound is generally applied as a seed treatment. [, , , , , , , , ] This method allows for direct absorption by the seed, ensuring its presence during the vulnerable seedling stage.
Q8: Is there any research exploring how structural modifications to this compound affect its activity?
A9: While detailed SAR studies on this compound are limited in the provided research, the efficacy of other safeners with different structures has been compared to this compound. [, , , , , , ] This information indirectly suggests that specific structural features are crucial for safener activity and selectivity. Further investigation focusing on this compound's structure-activity relationship would be valuable.
Q9: Are there other safeners available that offer similar protection to this compound?
A12: Yes, several other safeners protect cereal crops from herbicide injury. Research has explored alternative safeners like benoxacor, cloquintocet-mexyl, fenchlorazole-ethyl, fenclorim, naphthalic anhydride, and dichlormid, comparing their efficacy and impact on enzyme activity to that of this compound. [, , , , , , , , , , , , , ] The choice of safener depends on the specific herbicide, crop species, and desired level of protection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate](/img/structure/B166866.png)






![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
